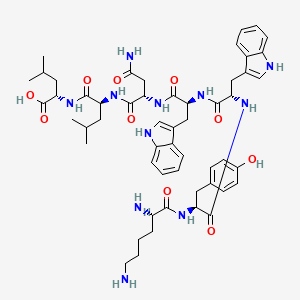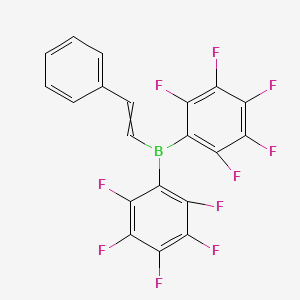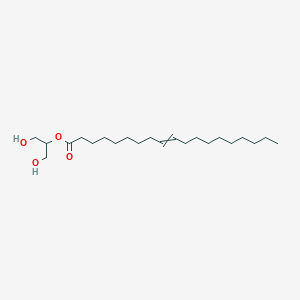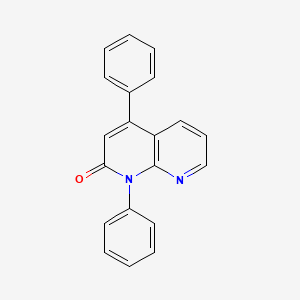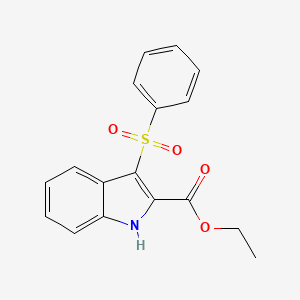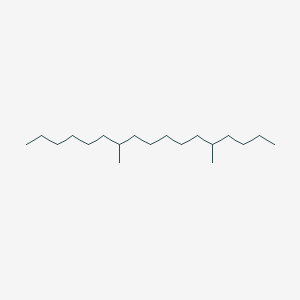
5,11-Dimethylheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethylheptadecane is a long-chain hydrocarbon with the molecular formula C19H40. It is known for its role as a sex pheromone component in certain moth species, such as the hemlock looper. This compound is of interest due to its specific stereochemistry and its applications in chemical ecology and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylheptadecane can be achieved through various methods. One common approach involves the use of chiral sources such as (S)- and ®-3-hydroxy-2-methylpropanoic acid. The synthesis typically involves multiple steps, including esterification, reduction, and coupling reactions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. the principles of organic synthesis, including the use of chiral catalysts and stereoselective reactions, are employed to produce this compound in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: 5,11-Dimethylheptadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms, forming compounds like 5,11-dibromoheptadecane.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5,11-Dimethylheptadecane has several applications in scientific research:
Chemical Ecology: It is used to study the behavior of moths and other insects, particularly in understanding pheromone communication.
Synthetic Chemistry: The compound serves as a model for studying stereoselective synthesis and the effects of chirality on chemical reactions.
Biological Studies: Research on the interaction between pheromones and insect receptors, contributing to pest control strategies.
Industrial Applications: Although limited, it can be used in the development of synthetic pheromones for pest management.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethylheptadecane involves its interaction with specific receptors on the antennae of male moths. The compound’s stereochemistry plays a crucial role in its effectiveness as a pheromone. Only certain stereoisomers elicit a response, indicating that the molecular targets are highly specific. The binding of this compound to these receptors triggers a series of neural responses, leading to the attraction of male moths to the female .
Comparación Con Compuestos Similares
5,9-Dimethylheptadecane: Another sex pheromone component with similar applications in chemical ecology.
3,13-Dimethylheptadecane: Used in the study of pheromone communication in different moth species.
5,9-Dimethyloctadecane: Shares structural similarities and is used in pheromone research
Uniqueness: 5,11-Dimethylheptadecane is unique due to its specific stereochemistry and its role in the pheromone communication of the hemlock looper. Its effectiveness is highly dependent on its stereoisomeric form, making it a valuable compound for studying the relationship between structure and biological activity.
Propiedades
Número CAS |
136494-38-7 |
|---|---|
Fórmula molecular |
C19H40 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
5,11-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3 |
Clave InChI |
SHRABZPQLACWEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


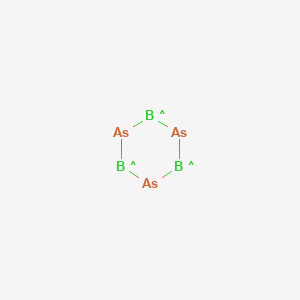
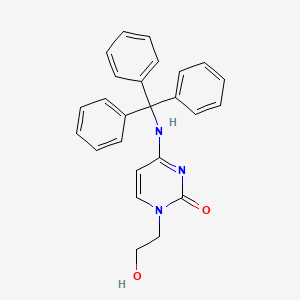
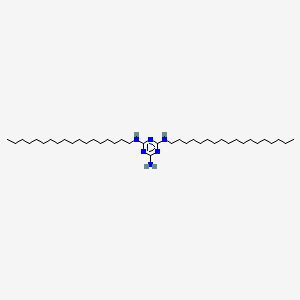
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
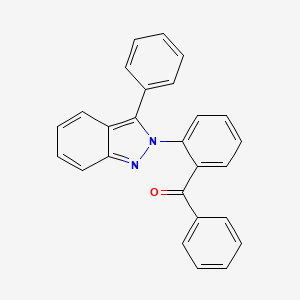
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
